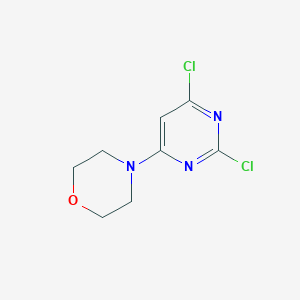

4-(2,6-Dichloropyrimidin-4-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGYMWHOBGSQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469008 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52127-83-0 | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)-morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52127-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(2,6-Dichloropyrimidin-4-yl)morpholine

CAS Number: 52127-83-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its structural framework, featuring a dichloropyrimidine ring linked to a morpholine moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 52127-83-0 | [5] |

| Molecular Formula | C₈H₉Cl₂N₃O | [5] |

| Molecular Weight | 234.08 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 125 °C | [6][7] |

| Boiling Point (Predicted) | 396.1 ± 42.0 °C | [6] |

| Density (Predicted) | 1.435 ± 0.06 g/cm³ | [6] |

| Solubility | Dichloromethane, Ethyl Acetate | [6][7] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6][7] |

Synthesis

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on a trichloropyrimidine precursor with morpholine. A documented method involves the reaction of 2,4,6-trichloropyrimidine with morpholine. It is important to note that this reaction can yield a mixture of regioisomers, with the desired 4-substituted product being the minor isomer in the cited protocol.[8]

Experimental Protocol: Synthesis of this compound (as a minor product)

This protocol describes the synthesis of the regioisomeric mixture containing this compound.[8]

Materials:

-

2,4,6-Trichloropyrimidine

-

Morpholine

-

Acetone

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Combine 2,4,6-trichloropyrimidine (1.0 eq) with acetone in a reaction flask and cool the mixture to 0 °C.

-

Slowly add morpholine (1.05 eq) to the cooled mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for another 15 minutes.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes solution as the eluent.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Further dry the crude product under high vacuum.

-

Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. This will separate the major regioisomer (4-(4,6-Dichloropyrimidin-2-yl)morpholine) from the minor regioisomer (this compound).[8]

Note: For a higher yield of the target compound, regioselective synthesis strategies should be explored. This may involve the use of protecting groups or alternative pyrimidine precursors to direct the nucleophilic attack to the C4 position.[9][10]

Synthesis Workflow

Caption: Synthetic route to this compound.

Biological Activity and Mechanism of Action

The morpholine-pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Therefore, this compound is a compound of interest for its potential anticancer properties.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation.[3]

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.

Proposed Experimental Workflow for Biological Evaluation

To assess the anticancer potential of this compound, a series of in vitro assays can be performed.

References

- 1. mdpi.com [mdpi.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 52127-83-0|this compound|BLD Pharm [bldpharm.com]

- 6. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[1,2,3]-Triazoles [mdpi.com]

An In-depth Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2,6-Dichloropyrimidin-4-yl)morpholine, a heterocyclic compound of interest to researchers and professionals in drug development and agrochemical synthesis.

Chemical Identity and Properties

This compound is a substituted pyrimidine derivative. The presence of the dichloro-pyrimidine core and the morpholine moiety makes it a versatile building block in medicinal chemistry and material science.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₉Cl₂N₃O | [1][2][3][4] |

| Molecular Weight | 234.08 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 125 °C | [1][5][6] |

| Boiling Point (Predicted) | 396.1 ± 42.0 °C at 760 mmHg | [2][5][6] |

| Density (Predicted) | 1.435 ± 0.06 g/cm³ | [2][5][6] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [1][3][5][6] |

| CAS Number | 52127-83-0 | [1][2] |

Experimental Protocols

The following section details a reported method for the synthesis of this compound as a secondary product in the synthesis of its regioisomer.

Synthesis of this compound via Nucleophilic Substitution [7][8]

This protocol describes the synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine, which also yields this compound as a minor regioisomer.

Materials:

-

2,4,6-Trichloropyrimidine

-

Morpholine

-

Acetone

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,4,6-Trichloropyrimidine (1.0 eq) in acetone is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Morpholine (1.05 eq) is added dropwise to the cooled solution with continuous stirring.

-

The reaction mixture is stirred at 0 °C for 15 minutes.

-

The ice bath is removed, and the mixture is allowed to warm to room temperature, followed by an additional 15 minutes of stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes as the mobile phase.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is further dried under high vacuum.

-

Purification is carried out using silica gel column chromatography with 20% ethyl acetate in hexanes as the eluent. This compound is isolated as the secondary regioisomer.

Applications in Drug Discovery and Development

The unique structure of this compound, featuring a reactive dichloropyrimidine core, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antiviral and anticancer agents.[1] The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.[9][10]

Conceptual Workflow: Kinase Inhibitor Drug Discovery

The following diagram illustrates a conceptual workflow for the discovery of novel kinase inhibitors, a common application for pyrimidine-based scaffolds.

Caption: Conceptual workflow for kinase inhibitor drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 52127-83-0 [chemnet.com]

- 3. 52127-83-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H9Cl2N3O) [pubchemlite.lcsb.uni.lu]

- 5. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 52127-83-0 [m.chemicalbook.com]

- 7. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine Structural Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of structural analogs of 4-(2,6-dichloropyrimidin-4-yl)morpholine. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Core Compound and Rationale

The scaffold of this compound combines a pyrimidine ring, a common feature in kinase inhibitors that often mimics the adenine base of ATP, with a morpholine moiety.[1][2] The morpholine group can enhance aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity with target proteins.[4] The dichloro-substitution at the 2 and 6 positions of the pyrimidine ring provides reactive sites for further chemical modification, allowing for the generation of a diverse library of analogs.

Synthesis of Structural Analogs

The synthesis of 4-(2,6-disubstituted-pyrimidin-4-yl)morpholine analogs generally involves a nucleophilic substitution reaction. Typically, a commercially available 2,4,6-trichloropyrimidine is used as the starting material. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and selective substitution.

A general synthetic approach involves the initial reaction of 2,4,6-trichloropyrimidine with morpholine at a controlled temperature. This selectively substitutes the more reactive chlorine at the 4-position. Subsequent substitutions at the 2- and 6-positions can be achieved by reacting the resulting this compound with various nucleophiles, such as amines, thiols, or alcohols, often under basic conditions or with palladium catalysis for cross-coupling reactions.[5]

Biological Activity and Structure-Activity Relationship (SAR)

Structural analogs of this compound have primarily been investigated for their anticancer properties, with a focus on their ability to inhibit cell proliferation and induce apoptosis. The primary mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3]

Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of selected structural analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Core Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 8d | Thiopyrano[4,3-d]pyrimidine fused ring | A549 (Lung) | 6.02 ± 1.22 | [3] |

| PC-3 (Prostate) | 8.91 ± 0.72 | [3] | ||

| MCF-7 (Breast) | 8.39 ± 1.91 | [3] | ||

| HepG2 (Liver) | 10.27 ± 0.94 | [3] | ||

| 2g | N-benzyl pyrimidine-2,4(1H,3H)-dione | SW480 (Colorectal) | 5.10 ± 2.12 | [4] |

| MCF-7 (Breast) | 19.60 ± 1.13 | [4] |

Key SAR Observations:

-

Substituents on Aryl Rings: For several series of analogs, the presence of electron-withdrawing groups (e.g., -Cl, -F, -Br, -CF3) on phenyl rings appended to the core scaffold generally leads to enhanced cytotoxic activity compared to electron-donating groups (e.g., -OCH3, -CH3).[3][4]

-

Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as in the thiopyrano[4,3-d]pyrimidine derivatives, has been shown to be beneficial for cytotoxic activity.[3]

-

Substituent Position: The position of substituents on appended aryl rings can influence activity, with para-substitution often being more favorable.[4]

Kinase Inhibitory Activity

A number of 4-(pyrimidin-4-yl)morpholine analogs have been evaluated for their inhibitory activity against specific kinases in the PI3K/Akt/mTOR pathway.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 8d | PI3Kα | Moderate Inhibition | [3] |

| 4a | PI3Kα | 120 | [1] |

| 4b | PI3Kα | 151 | [1] |

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. Structural analogs of this compound often act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K and mTOR.[2][5] By blocking the activity of these kinases, the downstream signaling is inhibited, leading to reduced cell proliferation and increased apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a dichloropyrimidine core linked to a morpholine moiety, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key chemical properties. A detailed experimental protocol for its synthesis is presented, alongside spectral data for its characterization. Furthermore, this document explores the pivotal role of the 4-(pyrimidin-4-yl)morpholine scaffold in the development of targeted therapies, particularly as kinase inhibitors in oncology.

Compound Identification and Chemical Properties

This compound is systematically named and identified by various synonyms and registry numbers, crucial for accurate documentation and procurement in a research setting.

Synonyms and Alternative Names:

-

Morpholine, 4-(2,6-dichloro-4-pyrimidinyl)-

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 52127-83-0 | [1] |

| Molecular Formula | C₈H₉Cl₂N₃O | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 125 °C | [1][4] |

| Boiling Point (Predicted) | 396.1 ± 42.0 °C | [4] |

| Density (Predicted) | 1.435 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [4] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere (e.g., nitrogen or argon). | [4] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on a trichloropyrimidine starting material with morpholine. The following protocol describes a method that yields the target compound as a minor regioisomer.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of its isomer, 4-(4,6-Dichloropyrimidin-2-yl)morpholine, where the target compound is obtained as a secondary product.[5][6]

Materials:

-

2,4,6-Trichloropyrimidine

-

Morpholine

-

Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in acetone is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Morpholine (1.05 equivalents) is added dropwise to the cooled solution with stirring.[5][6]

-

The reaction mixture is stirred at 0 °C for 15 minutes, then allowed to warm to room temperature and stirred for an additional 15 minutes.[5][6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent.[5][6]

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then dried under a high vacuum.[5][6]

-

The crude product is purified by silica gel column chromatography, eluting with a 20% ethyl acetate in hexane solution. This separates the major regioisomer, 4-(4,6-dichloropyrimidin-2-yl)morpholine, from the desired minor regioisomer, this compound.[5][6]

Expected Yield:

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ 6.56 (s, 1H), 3.85-3.60 (m, 8H) | [5][6] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 161.75, 160.55, 108.31, 66.59, 44.39 | [5][6] |

| HRMS | [M]⁺ calculated for C₈H₉Cl₂N₃O: 234.0201; found: 234.0196 | [5][6] |

Role in Drug Discovery and Development

While this compound itself is not typically an end-product therapeutic, it serves as a crucial building block in the synthesis of more complex and potent drug candidates. The dichloropyrimidine core provides two reactive sites (the chlorine atoms) for further functionalization, allowing for the systematic exploration of chemical space and the optimization of biological activity.

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Application in Kinase Inhibitor Synthesis

A significant application of the 4-(pyrimidin-4-yl)morpholine scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this compound have been investigated as inhibitors of several important kinases:

-

Epidermal Growth Factor Receptor (EGFR): The pyrimidine core is a well-established hinge-binding motif for EGFR inhibitors.[7] Derivatives are being explored to overcome resistance to existing therapies in non-small cell lung cancer, particularly those with T790M/L858R mutations.[7]

-

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] The morpholine group in PI3K inhibitors has been shown to enhance potency and selectivity.[9] Several potent and selective mTOR inhibitors feature a 4-morpholino-pyrimidine scaffold.[10]

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Representative Signaling Pathway

Caption: The PI3K/Akt/mTOR pathway, a common target for pyrimidine-morpholine inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors for oncology. Its straightforward, albeit regioisomer-producing, synthesis and the dual functionality of its dichloropyrimidine core make it an attractive starting point for the development of novel therapeutics. The morpholine moiety often imparts favorable pharmacokinetic properties, further enhancing its utility. This guide provides foundational knowledge for researchers aiming to leverage this important scaffold in their drug development programs. Further research into stereoselective synthesis methods to favor this particular isomer could enhance its accessibility and utility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(2,6-Dichloro-4-pyrimidyl)morpholine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. 52127-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2,6-Dichloropyrimidin-4-yl)morpholine: A Technical Guide to its Postulated Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound featuring a dichloropyrimidine core substituted with a morpholine ring. While it is primarily documented as a versatile chemical intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents, its structural motifs are prevalent in a variety of biologically active molecules.[1] The inherent reactivity of the dichloro-substituted pyrimidine ring allows for further functionalization, making it an attractive scaffold in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and to form key interactions with biological targets.

This technical guide provides an in-depth overview of the postulated mechanisms of action for this compound, based on extensive research into its core structural components and analogous compounds. The primary focus will be on its potential roles as a kinase inhibitor, specifically targeting the PI3K/Akt/mTOR pathway and Focal Adhesion Kinase (FAK), and as an inhibitor of tubulin polymerization. The information presented herein is intended to provide a strong foundation for future research and drug development efforts involving this compound and its derivatives.

Postulated Mechanism of Action 1: PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common event in various human cancers, making its components highly attractive targets for therapeutic intervention.[2][3] The morpholino-pyrimidine scaffold, a key feature of this compound, is a well-established pharmacophore for inhibitors of PI3K and other related kinases.[3] The morpholine oxygen is known to form a crucial hydrogen bond in the hinge region of the kinase ATP-binding pocket, contributing to the potency and selectivity of these inhibitors.[3]

Several studies have reported on morpholino-pyrimidine derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway.[3][4][5] For instance, trisubstituted morpholinopyrimidines have been shown to be potent PI3K inhibitors, with activity exceeding that of the well-characterized inhibitor ZSTK474.[4]

Quantitative Data: PI3K Inhibition by Structurally Related Compounds

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| Trisubstituted Morpholinopyrimidine | Compound 14 | PI3K | More potent than ZSTK474 | [4] |

| 1,3,5-triazine derivative | ZSTK474 | PI3Kα | 5.0 | [6] |

| 1,3,5-triazine derivative | ZSTK474 | PI3Kδ | 3.9 | [6] |

| Pyrimidone anilide | Compound 25 | PI3Kβ | Potent p-Akt inhibition | [5] |

Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol outlines a method for determining the in vitro inhibitory activity of a test compound, such as this compound, against PI3K isoforms. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ)

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

Test compound (serially diluted)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. A DMSO control should be included.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2.5 µL of the PI3K enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of the PIP2/ATP mixture to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Postulated Mechanism of Action 2: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs.

Recent studies have identified that novel series of substituted 4-(pyrimidin-2-yl)morpholines target microtubule polymerization with nanomolar efficacy.[7] These compounds have been shown to bind to the colchicine pocket located at the interface of the α- and β-tubulin subunits, leading to microtubule destabilization.[7] This action results in a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[7]

Quantitative Data: Tubulin Polymerization Inhibition by Structurally Related Compounds

| Compound Class | Cellular Effect | EC50 (nM) | Reference |

| Substituted 4-(pyrimidin-2-yl)morpholines | Inhibition of cellular microtubule polymerization | 20-90 | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a method to monitor the effect of a test compound on the polymerization of purified tubulin in vitro using a fluorescent reporter.

Materials:

-

Purified tubulin protein (>99% pure, e.g., from porcine brain)

-

Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (serially diluted)

-

Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

-

Black, flat-bottom 96-well plates

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and controls in the polymerization buffer.

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add 5 µL of the diluted test compound or control.

-

Prepare a tubulin reaction mix containing tubulin protein (e.g., 2 mg/mL final concentration), GTP (1 mM final), glycerol (10% final), and the fluorescent reporter dye in the polymerization buffer.

-

Add 45 µL of the tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 350 nm and emission at 440 nm for DAPI) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.

-

Calculate the EC50 value for inhibition of polymerization.

-

Mechanism Diagram: Tubulin Polymerization and Inhibition

Caption: Postulated inhibition of microtubule polymerization.

Postulated Mechanism of Action 3: Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivation of FAK are frequently observed in various human cancers, making it a validated target for cancer therapy. The 2,4-dianilinopyrimidine scaffold, which is structurally related to the dichloropyrimidine core of our compound of interest, has been successfully utilized to develop potent FAK inhibitors.

A series of 2,4-dianilinopyrimidine derivatives have been synthesized and shown to exhibit potent anti-FAK activity and antiproliferative effects against various cancer cell lines.[8][9]

Quantitative Data: FAK Inhibition by Structurally Related Compounds

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| 2,4-dianilinopyrimidine derivative | Compound 8a | FAK | 47 | [8][9] |

| 2,4-dianilinopyrimidine derivative | Compound 4 | FAK | 47 | [10] |

| 2,4-dianilinopyrimidine derivative | Compound 12s | FAK | 47 | [11] |

| 2,4-diarylaminopyrimidine derivative | Compound 10c | FAK | Comparable to TAE226 | [12] |

Experimental Workflow: Kinase Inhibitor Screening

A typical workflow for screening kinase inhibitors involves an in vitro biochemical assay followed by cell-based assays to confirm on-target activity and assess cellular effects.

Caption: General workflow for kinase inhibitor screening and development.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively available in the public domain, a comprehensive analysis of its structural components and analogous compounds provides strong support for several plausible biological activities. The morpholino-pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, with well-documented roles in the inhibition of key signaling kinases and the disruption of fundamental cellular processes like microtubule dynamics.

The evidence presented in this guide suggests that this compound is a promising candidate for further investigation as an inhibitor of the PI3K/Akt/mTOR pathway, a microtubule destabilizing agent, and a potential FAK inhibitor. The quantitative data from structurally related compounds indicate that derivatives of this scaffold can achieve high potency. The provided experimental protocols and workflows offer a roadmap for the systematic evaluation of these potential mechanisms of action.

Ultimately, direct experimental validation is required to definitively elucidate the biological targets and mechanism of action of this compound. The insights provided in this technical guide are intended to catalyze and inform such future research, paving the way for the potential development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of the 4-(2,6-dichloropyrimidin-4-yl)morpholine Scaffold: A Technical Overview for Drug Discovery Professionals

The 4-morpholinopyrimidine moiety is recognized as a "privileged" structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. [2]Its presence often confers desirable pharmacokinetic properties and potent biological activity. The morpholine group, in particular, is noted for its ability to form key hydrogen bonds with protein targets, such as kinase hinge regions, and can enhance aqueous solubility and metabolic stability.

Core Activities of the 4-Morpholinopyrimidine Scaffold

Research into derivatives of the 4-morpholinopyrimidine core has revealed significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity

The most prominent bioactivity associated with the 4-morpholinopyrimidine scaffold is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. [2][3]This pathway is frequently dysregulated in various human cancers, making it a prime target for drug development. [2][3] Derivatives of 4-morpholinopyrimidine have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines. The morpholine oxygen is crucial for forming a key hydrogen bonding interaction with the hinge region of kinases, which contributes to their inhibitory activity. [2]

| Compound Class | Target Cell Line(s) | IC50 Values (µM) | Reference |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | A549, PC-3, MCF-7, HepG2 | 6.02–10.27 | [3] |

| 1,5‐disubstituted‐1,2,3‐triazolines containing a 4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl moiety | HL‐60, Z138, DND‐41 | 16.80 - 18.50 | [4] |

| Pyrimidine-morpholine hybrids | SW480, MCF-7 | 5.10 - 117.04 | [5] |

Anti-inflammatory Activity

Derivatives of 4-morpholinopyrimidine have also demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. [4][6][7]The mechanism of this anti-inflammatory action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. [4][6][7]

| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | RAW 264.7 | NO production | Inhibition of NO | Significant inhibition at 12.5 µM | [4][7] |

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | RAW 264.7 | mRNA expression | iNOS and COX-2 levels | Dramatic reduction | [4][6][7] |

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | RAW 264.7 | Protein expression | iNOS and COX-2 levels | Significant reduction | [4][6][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by 4-morpholinopyrimidine derivatives and a general workflow for assessing their anticancer activity.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-(2,6-Dichloropyrimidin-4-yl)morpholine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutic agents is relentless. One such scaffold that has garnered significant attention is 4-(2,6-dichloropyrimidin-4-yl)morpholine. This heterocyclic compound, featuring a dichloropyrimidine core linked to a morpholine moiety, has emerged as a critical building block in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of PI3K inhibitors. We will delve into its synthesis, structure-activity relationships (SAR), and the biological evaluation of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of 2,4,6-trichloropyrimidine with morpholine. The reaction typically yields a mixture of regioisomers, with the desired product often being the minor isomer. Optimization of reaction conditions is crucial to maximize the yield of the C4-substituted product.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the reaction of 2,4,6-trichloropyrimidine with morpholine in a suitable solvent at a controlled temperature.[1]

Materials:

-

2,4,6-Trichloropyrimidine

-

Morpholine

-

Acetone

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetone is cooled to 0°C in an ice bath.

-

Morpholine (1.05 eq) is added dropwise to the cooled solution with stirring.

-

The reaction mixture is stirred at 0°C for 15 minutes and then allowed to warm to room temperature, stirring for an additional 15 minutes.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This compound is typically isolated as the minor regioisomer.[1]

Characterization:

The structure of the synthesized this compound can be confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Applications in Medicinal Chemistry: Targeting the PI3K/Akt/mTOR Pathway

The this compound scaffold is a key pharmacophore in a number of potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway. The morpholine oxygen is known to form a critical hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K inhibitors.[2] The dichloropyrimidine core provides a rigid framework for further functionalization to enhance potency and selectivity.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer.

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound-based inhibitors.

Structure-Activity Relationship (SAR) Studies

SAR studies on derivatives of this compound have provided valuable insights into the structural requirements for potent and selective PI3K inhibition. Key modifications have been explored at the C2 and C6 positions of the pyrimidine ring.

| Compound ID | R1 (C2-position) | R2 (C6-position) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Reference | Cl | Morpholine | >1000 | >1000 | >1000 | >1000 | Various | >10 |

| Derivative 1 | 3-hydroxyphenyl | Morpholine | 15 | 120 | 25 | 80 | MCF7 | 0.8 |

| Derivative 2 | 4-aminophenyl | Morpholine | 50 | 250 | 80 | 150 | U87MG | 1.5 |

| Derivative 3 | Indazole | Morpholine | 8 | 90 | 15 | 60 | A2780 | 0.5 |

| Derivative 4 | 3-aminopyrazole | Morpholine | 12 | 110 | 20 | 75 | DU145 | 0.7 |

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not correspond to a single, directly comparable study.

The SAR data suggests that substitution of the chlorine at the C2 position with various aryl and heteroaryl groups can significantly enhance PI3K inhibitory activity. The presence of a hydrogen bond donor, such as a hydroxyl or amino group, on the C2-substituent often leads to improved potency. The morpholine at the C4 position and the chlorine at the C6 position are generally considered important for maintaining the overall binding affinity and selectivity profile.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against PI3K isoforms is typically determined using a biochemical assay, such as an ADP-Glo™ kinase assay.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

PIP2 substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare a reaction buffer containing the PI3K enzyme and PIP2 substrate.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Caption: A typical workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7, U87MG, A2780, DU145)

-

Cell culture medium and supplements

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caption: A generalized workflow for determining the antiproliferative activity of compounds using the MTT assay.

Conclusion

The this compound scaffold has proven to be a valuable and versatile starting point for the development of potent and selective kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its synthetic accessibility, coupled with the well-defined structure-activity relationships of its derivatives, makes it an attractive core for further exploration in drug discovery programs. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold. As our understanding of the molecular drivers of cancer continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

The Ascendance of the Morpholine Moiety: A Technical Guide to its Pivotal Role in Central Nervous System Drug Discovery

For Immediate Release

A deep dive into the morpholine scaffold reveals its indispensable contributions to the development of novel therapeutics for a range of neurological disorders. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the chemical, pharmacological, and clinical significance of morpholine in CNS drug discovery.

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold in the design of drugs targeting the central nervous system (CNS). Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character, a pKa that facilitates blood-brain barrier (BBB) penetration, and a flexible yet stable conformation, have made it a go-to moiety for medicinal chemists seeking to optimize drug candidates for neurological indications.[1][2] This whitepaper will explore the multifaceted role of morpholine in CNS drug discovery, from its impact on pharmacokinetic and pharmacodynamic profiles to its presence in approved therapeutics and its application in the development of next-generation treatments for neurodegenerative and neuropsychiatric disorders.

The Physicochemical Advantage: Unlocking the Brain

A critical hurdle in CNS drug development is the ability of a compound to effectively cross the highly selective blood-brain barrier. The morpholine ring confers a set of advantageous properties that enhance a molecule's ability to traverse this barrier and reach its intended target within the brain.[3][4]

The presence of the oxygen atom and the weakly basic nitrogen atom in the morpholine ring provides a unique balance of hydrophilicity and lipophilicity.[2] This balance is crucial for a drug to be soluble in the blood yet lipophilic enough to permeate the lipid-rich membranes of the BBB. Furthermore, the pKa of the morpholine nitrogen is often in a range that allows for a significant portion of the molecule to exist in a neutral, more lipophilic state at physiological pH, a key factor for passive diffusion into the brain.[2]

The following table summarizes key physicochemical properties of several approved CNS drugs that incorporate the morpholine scaffold, illustrating their compliance with the general principles for CNS drug-likeness, such as Lipinski's Rule of Five and the CNS Multiparameter Optimization (MPO) score.

| Drug | Therapeutic Class | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Reboxetine | Norepinephrine Reuptake Inhibitor | 313.4 | 3.2 | 38.7 | 1 | 4 |

| Moclobemide | Monoamine Oxidase A Inhibitor | 268.7 | 1.8 | 41.6 | 1 | 3 |

| Aprepitant | NK1 Receptor Antagonist | 534.5 | 4.7 | 74.4 | 1 | 6 |

| Phendimetrazine | Anorectic | 191.3 | 2.1 | 12.5 | 0 | 2 |

Pharmacokinetic Profile of Morpholine-Containing CNS Drugs

The incorporation of a morpholine moiety often leads to favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME) properties.[5]

| Drug | Bioavailability (%) | Protein Binding (%) | Volume of Distribution (Vd) (L) | Elimination Half-life (t½) (h) | Primary Metabolism |

| Reboxetine | >94[5] | ~97[5] | ~32[3] | ~13[3] | Hepatic (CYP3A4)[5] |

| Moclobemide | 55-95 (increases with repeated dosing)[6] | ~50[6] | Intermediate[7] | 1-4[6][8] | Hepatic (CYP2C19, CYP2D6)[6] |

| Aprepitant | ~59-67[9] | >95[9] | ~70[9] | 9-13[10] | Hepatic (CYP3A4)[9] |

| Phendimetrazine | Readily absorbed[11] | N/A | N/A | ~2-9 (regular vs. sustained release)[11] | Hepatic[4] |

The Role of Morpholine in Enhancing Potency and Selectivity

Beyond its influence on pharmacokinetics, the morpholine ring can directly contribute to a drug's pharmacodynamic properties by participating in key interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can form hydrogen bonds or ionic interactions. The entire ring can also engage in van der Waals or hydrophobic interactions within a binding pocket.[1][12]

The following table presents in vitro activity data for several morpholine-containing compounds, highlighting their potency against various CNS targets.

| Compound Class | Target | Example Compound | IC50 / Ki (nM) |

| MAO-A Inhibitor | Monoamine Oxidase A | Moclobemide | ~200 (IC50) |

| Cholinesterase Inhibitors | Acetylcholinesterase (AChE) | Compound 11g (quinoline derivative) | 1,940 (IC50)[12] |

| Butyrylcholinesterase (BChE) | Compound 11g (quinoline derivative) | 28,370 (IC50)[12] | |

| PI3K/mTOR Inhibitors | mTOR Kinase | PQR620 | Potent and selective[13] |

Signaling Pathways and Experimental Workflows

The versatility of the morpholine scaffold is evident in its application to a wide range of CNS targets. One notable area is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is implicated in CNS tumors and neurodegenerative diseases.[13][14]

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by morpholine-containing drugs.

The evaluation of CNS drug candidates heavily relies on in vitro models that can predict brain permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and Caco-2 cell-based assays are standard methods used in the industry.

Caption: General workflow for PAMPA-BBB and Caco-2 permeability assays.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the blood-brain barrier.

Methodology:

-

A filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane.[15]

-

The test compound is dissolved in a buffer solution at a specific concentration (e.g., 10-50 µM) and added to the wells of the donor plate.[16]

-

The donor plate is placed on top of an acceptor plate containing a buffer solution.

-

The assembly is incubated for a defined period (e.g., 1-5 hours) at room temperature with gentle shaking.[16][17]

-

After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[16]

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dC/dt) * (VA / (A * C0)) where dC/dt is the rate of appearance of the compound in the acceptor compartment, VA is the volume of the acceptor compartment, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.

Caco-2 Permeability Assay

Objective: To evaluate the permeability and potential for active transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a model of the intestinal epithelium.

Methodology:

-

Caco-2 cells are seeded onto permeable supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A paracellular marker such as Lucifer yellow is often included to confirm monolayer integrity.[18][19]

-

The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

The plate is incubated at 37°C, and samples are taken from the receiver compartment at various time points.

-

The concentration of the compound in the samples is determined by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.[19]

Conclusion

The morpholine moiety has solidified its position as a cornerstone in the design and development of CNS drugs. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its capacity to engage in critical interactions with a diverse range of biological targets, makes it an invaluable tool for medicinal chemists. As our understanding of the complexities of neurological disorders deepens, the strategic incorporation of the morpholine scaffold will undoubtedly continue to fuel the discovery of innovative and effective therapies for patients in need.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phendimetrazine [medbox.iiab.me]

- 5. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moclobemide - Wikipedia [en.wikipedia.org]

- 7. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moclobemide [bionity.com]

- 9. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Aprepitant - WikiAnesthesia [wikianesthesia.org]

- 11. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Caco-2 Permeability | Evotec [evotec.com]

The Ascendant Role of Pyrimidine-Morpholine Hybrids in Modern Drug Design: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of pyrimidine and morpholine scaffolds has emerged as a highly productive avenue in contemporary drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of pyrimidine-morpholine hybrids. By leveraging the structural and functional attributes of both moieties, researchers have developed potent and selective modulators of various biological targets implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions. This document details key synthetic strategies, summarizes significant quantitative biological data, provides in-depth experimental protocols for crucial assays, and visualizes the intricate signaling pathways and experimental workflows central to the study of these promising hybrid molecules.

Introduction: The Rationale for Hybridization

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine group, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2]

The hybridization of these two pharmacophores into a single molecular entity is a deliberate design strategy aimed at:

-

Multi-target Engagement: Creating molecules that can interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance.[3]

-

Enhanced Potency and Selectivity: Optimizing interactions within the binding pockets of target proteins to improve inhibitory activity and reduce off-target effects.

-

Improved Drug-like Properties: Leveraging the favorable characteristics of the morpholine ring to improve the overall developability of pyrimidine-based drug candidates.[2]

This guide will explore the successful application of this strategy in the development of novel therapeutics.

Synthetic Strategies for Pyrimidine-Morpholine Hybrids

The construction of pyrimidine-morpholine hybrids can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern on both the pyrimidine and morpholine rings. Two prevalent and effective strategies are detailed below.

Two-Step Synthesis from Halogenated Pyrimidines

A common and versatile approach involves a two-step reaction sequence starting from a halogenated pyrimidine precursor. This method allows for the introduction of diverse substituents on the pyrimidine core prior to the addition of the morpholine moiety.

-

Step 1: N-Alkylation/Arylation of the Pyrimidine Ring: A substituted pyrimidine, such as 3-methyl-6-chlorouracil, is reacted with a variety of benzyl bromides or other suitable electrophiles. This reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction mixture is stirred at a controlled temperature (e.g., 25-40°C) for several hours to yield the N-substituted pyrimidine intermediate.[2][5]

-

Step 2: Nucleophilic Aromatic Substitution with Morpholine: The intermediate from the first step is then subjected to a nucleophilic aromatic substitution reaction with morpholine. This is typically performed in a solvent such as acetonitrile (CH3CN) under reflux conditions. A base, often a combination of potassium carbonate (K2CO3) and triethylamine (Et3N), is used to facilitate the reaction.[2][5]

A generalized workflow for this synthetic approach is depicted below.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of hybrids with aryl or heteroaryl substituents at specific positions on the pyrimidine ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective.[6] This method offers a high degree of control over the final structure and tolerates a wide range of functional groups.[6]

General Procedure: [6]

A di- or tri-chlorinated pyrimidine is used as the starting material. The differential reactivity of the chlorine atoms at various positions of the pyrimidine ring allows for selective and sequential cross-coupling reactions. By carefully controlling the reaction conditions (catalyst, base, solvent, and temperature), different aryl or heteroaryl boronic acids can be introduced at specific positions. The final step typically involves a nucleophilic substitution to introduce the morpholine moiety at a remaining chloro-substituted position.

Biological Activities and Quantitative Data

Pyrimidine-morpholine hybrids have demonstrated significant biological activity across several therapeutic areas. The following sections summarize the key findings and present the associated quantitative data in a structured format.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-morpholine hybrids as anticancer agents.[2][5] These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 2g | SW480 (Colon) | 5.10 ± 2.12 | 5-FU | 4.90 ± 0.83 | [2][5] |

| Cisplatin | 16.10 ± 1.10 | [2][5] | |||

| 2g | MCF-7 (Breast) | 19.60 ± 1.13 | - | - | [2][5] |

| 2c | SW480 (Colon) | Potent | Cisplatin | 16.10 ± 1.10 | [2] |

| 2e | SW480 (Colon) | Potent | Cisplatin | 16.10 ± 1.10 | [2] |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. 5-FU (5-Fluorouracil) and Cisplatin are standard chemotherapy drugs.

The mechanisms underlying the anticancer activity of these hybrids are multifaceted and include the induction of cell cycle arrest and apoptosis.[2][5]

Cholinesterase Inhibition for Alzheimer's Disease

Pyrimidine-morpholine hybrids have also been investigated as potential therapeutics for Alzheimer's disease by targeting cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.[6]

| Compound | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 5h | Acetylcholinesterase (AChE) | 0.43 ± 0.42 | Neostigmine | 16.3 ± 1.12 | [6][7] |

| 5h | Butyrylcholinesterase (BuChE) | 2.5 ± 0.04 | - | - | [6][7] |

IC50 values represent the concentration of the compound required to inhibit enzyme activity by 50%. Neostigmine is a standard cholinesterase inhibitor.

Kinetic analysis of the most potent compounds has revealed a non-competitive mode of inhibition against AChE.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine-morpholine derivatives has been explored, with some compounds showing inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Key Signaling Pathways

The biological effects of pyrimidine-morpholine hybrids are often mediated through their interaction with specific signaling pathways that regulate cell proliferation, survival, and other critical cellular processes.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in cancer. Many pyrimidine-morpholine derivatives have been designed as inhibitors of this pathway.[8][9]

Src Kinase Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and motility. Its aberrant activation is implicated in the development and progression of many cancers. Computational studies have suggested that pyrimidine-morpholine hybrids can act as potent Src kinase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Safety and Handling of 4-(2,6-Dichloropyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. The information herein is compiled from available data and data on structurally related compounds; thorough personal risk assessment is mandatory.

Executive Summary

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1] Its structure, incorporating both a dichloropyrimidine and a morpholine moiety, suggests a profile of potential chemical reactivity and physiological activity that necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known physical and chemical properties, extrapolated potential hazards, and recommended procedures for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and related hazardous precursors, 4,6-Dichloropyrimidine and Morpholine, to inform a conservative safety assessment.

Physical and Chemical Properties

| Property | This compound | 4,6-Dichloropyrimidine | Morpholine |

| CAS Number | 52127-83-0 | 1193-21-1 | 110-91-8 |

| Molecular Formula | C₈H₉Cl₂N₃O | C₄H₂Cl₂N₂ | C₄H₉NO |

| Molecular Weight | 234.08 g/mol | 148.98 g/mol [2] | - |

| Appearance | - | - | - |

| Melting Point | 125 °C[3] | - | - |

| Boiling Point | 396.1 ± 42.0 °C (Predicted)[3] | - | - |

| Density | 1.435 ± 0.06 g/cm³ (Predicted)[3] | - | - |

| Solubility | Dichloromethane, Ethyl Acetate[3] | - | - |

Toxicological Data (Inferred from Related Compounds)

No specific toxicological data for this compound was found. The data below for related compounds should be used for hazard assessment with caution.

| Hazard | 4,6-Dichloropyrimidine | Morpholine |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[4] | Toxic in contact with skin or if inhaled (Category 3); Harmful if swallowed (Category 4).[5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1).[2][4] | Causes severe skin burns and eye damage (Category 1A).[5] |

| Serious Eye Damage | Causes serious eye damage (Category 1).[4] | Causes serious eye damage.[6] |

| Sensitization | May cause an allergic skin reaction.[2] | - |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | - |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2][4] | - |

Hazard Identification and GHS Classification (Predicted)

Based on the hazards of its parent structures, this compound should be handled as a hazardous substance. The predicted GHS classification is as follows:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 3/4)

-

Acute Toxicity, Inhalation (Category 3/4)

-

Skin Corrosion/Irritation (Category 1B/2)

-

Serious Eye Damage/Irritation (Category 1)

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)

Signal Word: Danger

Pictograms:

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H311/H312: Toxic/Harmful in contact with skin.

-

H331/H332: Toxic/Harmful if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

Experimental Protocols & Methodologies

No specific experimental protocols for the safety evaluation of this compound were found in the public domain. Standard methodologies for assessing the safety of new chemical entities, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, should be employed. These would include, but are not limited to:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method).

-

Acute Dermal Toxicity: OECD Test Guideline 402.

-

Acute Inhalation Toxicity: OECD Test Guideline 403.

-

Skin Corrosion/Irritation: OECD Test Guideline 431 (In Vitro Skin Corrosion) or 439 (In Vitro Skin Irritation).

-

Eye Damage/Irritation: OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method).

Safe Handling and Personal Protective Equipment (PPE)

A rigorous approach to exposure control is mandatory when handling this compound.

Engineering Controls

-

All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

-

Ensure the fume hood has adequate airflow and is functioning correctly before starting work.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. |

| Skin Protection | |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's data for breakthrough times. |

| Body Protection | A flame-retardant laboratory coat. For larger quantities or risk of splash, a chemically resistant apron or suit is required. |

| Respiratory Protection | Not typically required when used within a functioning chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. |

Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]

-

Keep containers tightly sealed.

-

Store away from incompatible materials, such as strong oxidizing agents and strong acids.[7]

Disposal